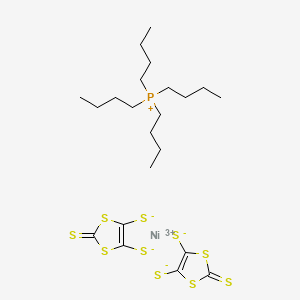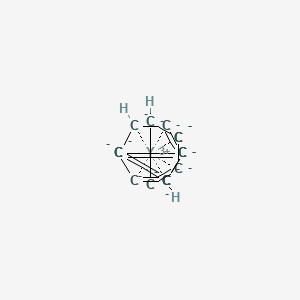
Yttrium, tris(eta5-2,4-cyclopentadien-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of yttrium, tris(eta5-2,4-cyclopentadien-1-yl)- typically involves the reaction of yttrium trichloride with cyclopentadienyl sodium in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
YCl3+3NaC5H5→Y(C5H5)3+3NaCl
Industrial Production Methods
Industrial production methods for yttrium, tris(eta5-2,4-cyclopentadien-1-yl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Yttrium, tris(eta5-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different yttrium-containing species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield yttrium oxide, while substitution reactions can produce a variety of new organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Yttrium, tris(eta5-2,4-cyclopentadien-1-yl)- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: It is used in the production of advanced materials, such as high-performance ceramics and superconductors.
Wirkmechanismus
The mechanism of action of yttrium, tris(eta5-2,4-cyclopentadien-1-yl)- involves its interaction with molecular targets through its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating catalytic reactions. The compound’s unique structure allows it to participate in a range of chemical processes, making it a versatile tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(cyclopentadienyl)lanthanum
- Tris(cyclopentadienyl)cerium
- Tris(cyclopentadienyl)neodymium
Uniqueness
Yttrium, tris(eta5-2,4-cyclopentadien-1-yl)- is unique due to its specific coordination environment and the properties imparted by the yttrium center. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly useful in applications requiring high thermal and chemical stability.
Eigenschaften
Molekularformel |
C15H3Y-12 |
|---|---|
Molekulargewicht |
272.09 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C5H.Y/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |
InChI-Schlüssel |
TWRSDTDEAPPAPU-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Y+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


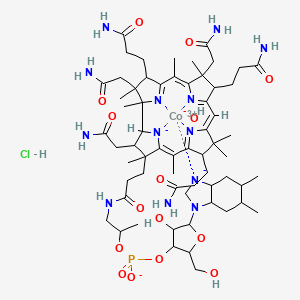
![4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12348639.png)
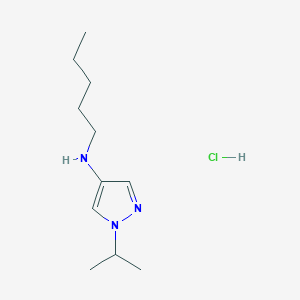
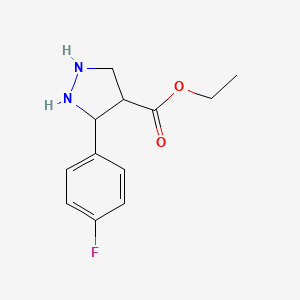
![Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate](/img/structure/B12348650.png)
![Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-](/img/structure/B12348654.png)
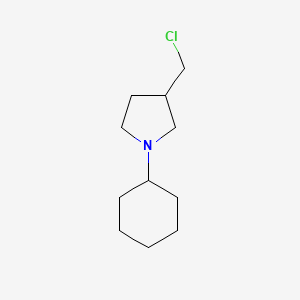
![9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12348661.png)
![(2S)-2-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B12348666.png)
![6-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12348673.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)
![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)
![Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)
